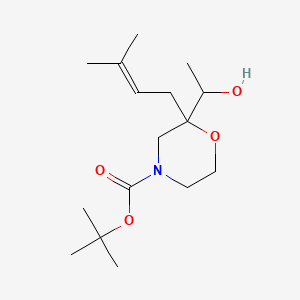
Tert-butyl 2-(1-hydroxyethyl)-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(1-hydroxyethyl)-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate is a complex organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring a morpholine ring substituted with tert-butyl, hydroxyethyl, and methylbutenyl groups, imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(1-hydroxyethyl)-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a morpholine derivative is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. The hydroxyethyl and methylbutenyl groups can be introduced through subsequent reactions involving appropriate alcohols and alkenes under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(1-hydroxyethyl)-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group, if present, can be reduced back to the alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Tert-butyl 2-(1-hydroxyethyl)-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate exerts its effects depends on its interaction with molecular targets. The hydroxyethyl and methylbutenyl groups may interact with enzymes or receptors, modulating their activity and leading to specific biological responses. The morpholine ring can also play a role in stabilizing the compound and enhancing its binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
Morpholine-4-carboxylate derivatives: These compounds share the morpholine ring and carboxylate group but differ in their substituents.
Tert-butyl esters: Compounds with the tert-butyl ester functional group, which can influence their reactivity and stability.
Hydroxyethyl derivatives: Compounds containing the hydroxyethyl group, which can participate in hydrogen bonding and other interactions.
Uniqueness
Tert-butyl 2-(1-hydroxyethyl)-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate is unique due to its specific combination of functional groups and the resulting chemical properties. The presence of both hydroxyethyl and methylbutenyl groups on the morpholine ring provides a distinct reactivity profile and potential for diverse applications.
Properties
Molecular Formula |
C16H29NO4 |
|---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
tert-butyl 2-(1-hydroxyethyl)-2-(3-methylbut-2-enyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C16H29NO4/c1-12(2)7-8-16(13(3)18)11-17(9-10-20-16)14(19)21-15(4,5)6/h7,13,18H,8-11H2,1-6H3 |
InChI Key |
WHWYTFFDAIEZCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CN(CCO1)C(=O)OC(C)(C)C)CC=C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


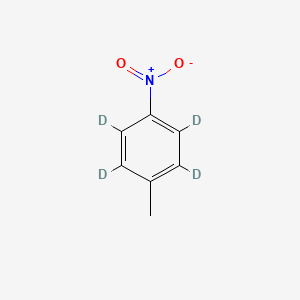
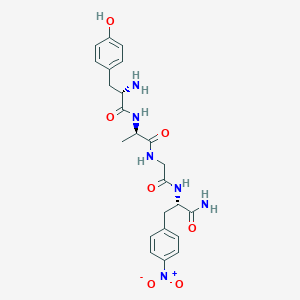
![(2S)-2-{[4-(1H-Indole-3-carbonyl)piperazine-1-carbonyl]amino}-4-(methylsulfanyl)butanoic acid](/img/structure/B12306051.png)
![[4,5-Diacetyloxy-2-(acetyloxymethyl)-6-[(4-ethenyl-4a-hydroxy-8-oxo-3,4,5,6-tetrahydropyrano[3,4-c]pyran-3-yl)oxy]oxan-3-yl] 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B12306055.png)


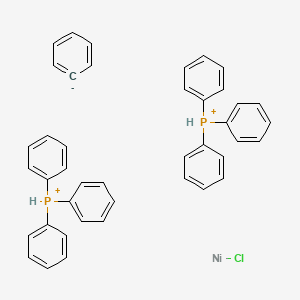
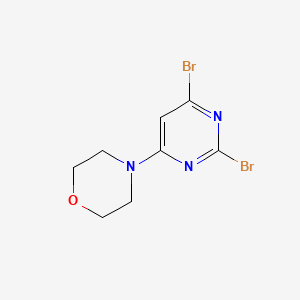
![[11,14-dihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12306087.png)
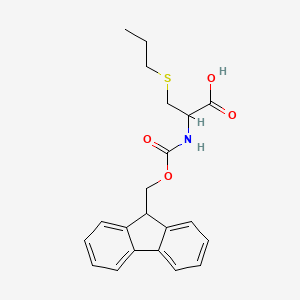
![1,4-Dimethyl (2S)-2-({[(4-methoxyphenyl)methyl]carbamoyl}amino)butanedioate](/img/structure/B12306102.png)
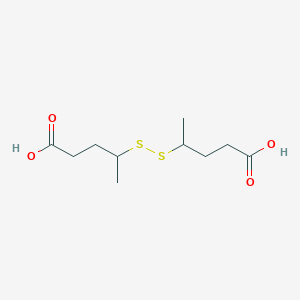
![Benzenemethanol, alpha-[(1R)-1-[2,6-dimethoxy-4-(2-propen-1-yl)phenoxy]ethyl]-4-hydroxy-3,5-dimethoxy-, (alphaS)-rel-](/img/structure/B12306114.png)

